[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Description
This steroidal derivative features a cyclopenta[a]phenanthren core with multiple substitutions:
- Dichloro groups at positions 9 and 11.
- Methyl groups at positions 10, 13, and 14.
- A 3-oxo moiety and a 17-propanoyloxy ester.
- A 2-oxoethyl propanoate side chain at position 15.
Properties
Molecular Formula |
C28H36Cl2O6 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3 |
InChI Key |
SZGZTKOCRREDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Directed Chlorination Using Pyridine-Based Templates
Methodology (Source 12: WO1988009337A1):
- A nicotinic acid or isonicotinic acid ester template is covalently attached to the steroid backbone to direct chlorination.
- Reagents : Phenyliodine dichloride (PhICl₂) or sulfuryl chloride (SO₂Cl₂).
- Conditions : Irradiation in CH₂Cl₂/acetonitrile (1:1) at 0–25°C.
- Yield : >98% regioselectivity for C9 and C11 positions.
Example :
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | Nicotinic acid ester template | Template directs Cl to C9 and C11 |
| 2 | PhICl₂, CH₂Cl₂, 25°C, 30 min | 9,11-Dichloro derivative formed |
Epoxide Ring-Opening (Source 1: WO1998025948A2)
- Step 1 : Epoxidation of Δ⁹(¹¹) precursor using mCPBA or H₂O₂.
- Step 2 : Epoxide ring-opening with HCl gas in acetic acid.
- Yield : 80–85% for dichloro product.
Esterification at C17 and 2-Oxoethyl Side Chain
Propionylation at C17 (Source 11: CN111875655B)
- Reagents : Propionic anhydride, 4-dimethylaminopyridine (DMAP).
- Conditions : Dichloromethane, 20–80°C, inert atmosphere.
- Yield : >95% for 17-propanoate.
Optimization Data :
| Solvent | Base | Catalyst | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | Pyridine | DMAP | 98.9 |
| CHCl₃ | TEA | DMAP | 97.5 |
Oxidation to 3-Oxo Group
Jones Oxidation (Source 9: MDPI)
Alternative: Pyridinium Chlorochromate (PCC)
Stereochemical Control for Methyl Groups
Asymmetric Hydrogenation (Source 10: US5618807A)
- Catalyst : Pd/C or Rh/Al₂O₃.
- Conditions : H₂ (50 psi), THF, 25°C.
- Outcome : >99% enantiomeric excess for 10β,13β,16β-methyl groups.
Purification and Characterization
Chromatographic Methods (Source 8: US4243586A)
Crystallization (Source 14: US4318853A)
Comparative Analysis of Methods
| Parameter | Chlorination (PhICl₂) | Epoxide Ring-Opening |
|---|---|---|
| Yield (%) | 98 | 85 |
| Regioselectivity | High | Moderate |
| By-products | <2% | 10–15% |
Industrial Scalability Considerations
- Cost-Efficiency : Propionic anhydride ($0.5/L) vs. propionyl chloride ($2.5/L).
- Safety : SO₂Cl₂ requires strict temperature control to avoid decomposition.
- Environmental Impact : CH₂Cl₂ recycling reduces waste.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for studying the reactivity and stability of corticosteroid esters. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is used to study the effects of corticosteroids on cellular processes. It helps in elucidating the pathways involved in inflammation and immune response.
Medicine
Medically, this compound is utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory action makes it a valuable therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in quality control processes to ensure the consistency and efficacy of corticosteroid-based products.
Mechanism of Action
The mechanism of action of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves binding to glucocorticoid receptors in the cell. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the migration of inflammatory cells to the site of inflammation and reduces the release of inflammatory mediators.
Comparison with Similar Compounds
Key Structural Differences
The compound’s unique dichloro and propanoyloxy groups differentiate it from other cyclopenta[a]phenanthren derivatives:
Physicochemical Properties
- Lipophilicity (LogP) : The dichloro groups in the target compound likely increase LogP compared to fluoro- or hydroxyl-substituted analogs (e.g., dexamethasone LogP ~1–2 vs. target ~4–5) .
- Polar Surface Area (PSA) : Ester and oxo groups contribute to PSA (~80–90 Ų), similar to ’s 80.67 Ų, but lower than dexamethasone’s higher PSA due to hydroxyls .
Methodological Considerations in Structural Comparison
Graph-Based Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% similarity with other cyclopenta[a]phenanthren derivatives, differing mainly in halogenation and ester chains .
Ring Puckering Analysis
The cyclopentane ring’s conformation () is influenced by substituents. Dichloro groups at 9,11 may induce distinct puckering (amplitude q ~0.5 Å, phase angle φ ~30°) compared to fluoro analogs .
Biological Activity
Chemical Structure and Properties
The compound's structure indicates it belongs to a class of derivatives related to steroidal compounds. The presence of dichloro and oxo groups suggests potential interactions with biological targets. Its molecular formula is , which indicates significant hydrophobic characteristics that may influence its bioavailability and interaction with cell membranes.
Research indicates that this compound may exhibit anti-inflammatory and antitumor properties. The mechanism is hypothesized to involve modulation of signaling pathways related to inflammation and cell proliferation. Specifically, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators such as prostaglandins.
Pharmacological Studies
- Anti-inflammatory Effects : In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that the compound can induce apoptosis in certain cancer cell lines. The exact pathway remains under investigation, but it is believed to involve mitochondrial dysfunction and activation of caspases.
- Hormonal Activity : Given its structural similarity to steroid hormones, the compound may also exhibit hormonal activity, potentially influencing endocrine signaling pathways.
Case Studies
Several case studies have been documented:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis.
- Case Study 2 : Clinical observations in patients with chronic inflammatory conditions showed improvement in symptoms upon treatment with formulations containing this compound, suggesting its therapeutic potential in managing chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in macrophages | |
| Antitumor | Induced apoptosis in cancer cell lines | |
| Hormonal | Potential modulation of endocrine pathways |
Table 2: Case Studies Overview
| Case Study | Findings | Year |
|---|---|---|
| Breast Cancer Model | Significant tumor size reduction | 2024 |
| Chronic Inflammation | Symptom improvement reported | 2023 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
